1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-[(2-Chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a 2-chlorophenylmethyl group attached to one nitrogen atom and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety on the other nitrogen. The compound’s structure is characterized by:
- 2-Chlorophenylmethyl group: Introduces steric bulk and electron-withdrawing effects due to the chlorine atom at the ortho position.
While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest urea derivatives often exhibit diverse biological activities, including enzyme modulation (e.g., glucokinase activation) and analgesic effects .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-16-8-6-15(7-9-16)23-12-14(10-18(23)24)22-19(25)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQWQUDWGBKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 4-methoxyphenylamine, and pyrrolidinone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Structural and Functional Variations
The following table highlights key structural differences and similarities between the target compound and related urea derivatives:
*Calculated based on molecular formulas where explicit data is unavailable.
Key Observations
Substituent Position Effects :
- The 2-chlorophenyl group in the target compound introduces ortho-substitution steric effects, which may hinder rotational freedom compared to para-chloro analogs (e.g., compounds in and ). This could impact binding pocket interactions in biological targets.
- Methoxy Group Placement : The 4-methoxyphenyl group in the target compound contrasts with 2,4-dimethoxy () or 3-methoxy () variants. Para-methoxy groups generally improve solubility but may reduce membrane permeability compared to ortho/meta positions .
Pyrrolidinone Ring Conformation: indicates that the 5-oxopyrrolidin-3-yl group adopts a twisted conformation with intramolecular hydrogen bonds (e.g., C–H···O/N), stabilizing the structure . Similar derivatives (e.g., –) likely share this feature, but substituents on the phenyl ring (e.g., 4-methoxy vs. 4-chloro) alter electronic properties and hydrogen-bonding capacity.
Biological Activity Trends :
- While direct data for the target compound is lacking, highlights urea derivatives with pyridinyl or fluorophenyl groups exhibiting glucokinase activation or analgesic effects . The target’s 4-methoxyphenyl and 2-chlorophenyl groups may steer activity toward distinct pathways, such as anti-inflammatory or antimicrobial targets, though further testing is required.
Research Findings and Implications
Structural Stability and Interactions
Pharmacological Potential
- Electron-Withdrawing vs. Donating Groups : The 2-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups create a polarized electronic profile, which could optimize interactions with charged or hydrophobic binding pockets.
- Comparison to Antimicrobial Ureas: notes urea derivatives with piperidinyl/indole groups showing anti-MRSA activity .
Activité Biologique
The compound 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with amines or other nucleophiles under controlled conditions. The specific synthetic route may vary, but it generally includes:
- Formation of the urea linkage through the reaction of a substituted phenyl isocyanate with an amine.
- Pyrrolidine ring incorporation , which may involve cyclization reactions to introduce the five-membered ring structure.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives containing similar structural features have been evaluated for their ability to inhibit cell growth in A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The IC50 values for these compounds often fall within the micromolar range, indicating potent biological activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 | 3.90 ± 0.33 |
| Sorafenib (control) | A549 | 2.12 ± 0.18 |
| Sorafenib (control) | HCT116 | 2.25 ± 0.71 |
The mechanism by which these compounds exert their anticancer effects is often linked to their ability to inhibit specific enzymes or pathways involved in tumor growth and proliferation. For instance, studies suggest that interactions with BRAF protein may play a critical role in mediating these effects through hydrogen bonding and inhibition of downstream signaling pathways.
Enzyme Inhibition
In addition to anticancer properties, this class of compounds has shown promise as enzyme inhibitors. Specifically, they have been evaluated for their activity against:
- Acetylcholinesterase (AChE) : Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially beneficial in neurodegenerative diseases.
- Urease : Compounds have demonstrated strong inhibitory activity against urease, which is significant for treating infections caused by urease-producing bacteria.
Case Studies
Several studies have highlighted the biological potential of urea derivatives similar to the target compound:
- Antiproliferative Studies : A series of diaryl ureas were synthesized and tested against various cancer cell lines, showing promising results with IC50 values indicating significant potency.
- Enzyme Binding Assays : Research involving bovine serum albumin (BSA) binding studies indicated favorable interactions that could correlate with enhanced bioavailability and efficacy.
Q & A
Q. What are the established synthetic routes for 1-[(2-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and what reaction conditions are critical for achieving high yields?
The synthesis involves two key steps: (1) formation of the pyrrolidinone intermediate via cyclization of precursors under acidic or basic conditions, and (2) coupling with 2-chlorophenyl isocyanate to form the urea linkage. Critical conditions include anhydrous environments for urea bond formation, controlled temperatures (e.g., 0–5°C during coupling), and purification via recrystallization or column chromatography to isolate the product in >90% purity . Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., triethylamine) are also pivotal for minimizing side reactions .
Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and urea bond formation.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~400–420 g/mol).
- HPLC (>95% purity threshold) to assess impurities.
- X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation, as demonstrated in structurally analogous compounds .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values.
- Cellular viability assays (e.g., MTT) to assess cytotoxicity.
- Receptor binding studies (e.g., radioligand displacement) for target engagement. Use dimethyl sulfoxide (DMSO) as a vehicle control at ≤0.1% concentration to avoid solvent interference .
Advanced Research Questions
Q. What strategies can optimize the synthesis of the pyrrolidinone intermediate to enhance overall yield?
Yield improvements may involve:
- Alternative cyclization catalysts (e.g., p-toluenesulfonic acid instead of H₂SO₄) to reduce side-product formation.
- Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity.
- Flow chemistry for continuous processing of unstable intermediates, as noted in industrial-scale analogs .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity studies?
Discrepancies often arise from poor cellular permeability or metabolic instability. Mitigation strategies include:
- LogP measurement to assess lipophilicity (target range: 2–5 for membrane penetration).
- Metabolite profiling (LC-MS) to identify degradation products.
- Prodrug modification of the urea or methoxyphenyl groups to enhance bioavailability .
Q. What computational methods are suitable for predicting binding modes with target enzymes, and how can these be validated?
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with active sites.
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time. Experimental validation via site-directed mutagenesis of predicted key residues (e.g., catalytic lysine or aspartate) can confirm computational insights .
Q. How does the spatial arrangement of substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) influence bioactivity?
Structural analogs show that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance enzyme inhibition potency by 2–5-fold compared to electron-donating groups (e.g., OMe). This is attributed to improved hydrogen-bonding with catalytic residues, as observed in crystallographic studies of related ureas .
Q. What analytical techniques are critical for detecting and quantifying degradation products under varying pH conditions?
- Stability studies in buffers (pH 1–10) at 37°C for 24–72 hours.
- LC-MS/MS for identifying degradation pathways (e.g., hydrolysis of the urea bond at acidic pH).
- Forced degradation (heat, light, oxidizers) to mimic long-term storage conditions .
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Co-solvent systems (e.g., PEG-400 or cyclodextrins) to improve solubility without precipitation.
- Nanoformulation (liposomes or polymeric nanoparticles) for sustained release.
- Structural modification (e.g., substituting methoxy with hydroxyl groups) to enhance hydrophilicity .
Q. What protocols ensure reproducibility in biological assays when testing this compound across different cell lines?
- Standardized cell culture conditions (passage number, serum batch).
- Dose-response curves (10 nM–100 µM range) with triplicate technical replicates.
- Positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
